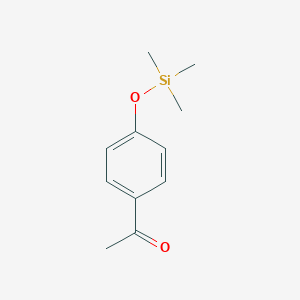
1-(4-Trimethylsilyloxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Trimethylsilyloxyphenyl)ethanone, also known as TMSOPE, is a chemical compound that has been used in various scientific research applications. This compound is a ketone that contains a trimethylsilyl group, which makes it useful in synthetic chemistry and as a reagent in organic reactions.
Wirkmechanismus
The mechanism of action of 1-(4-Trimethylsilyloxyphenyl)ethanone is not fully understood, but it is believed to act as a nucleophile in organic reactions. The trimethylsilyl group in 1-(4-Trimethylsilyloxyphenyl)ethanone is a good leaving group, which makes it useful in reactions that involve nucleophilic substitution or elimination. 1-(4-Trimethylsilyloxyphenyl)ethanone has also been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Biochemische Und Physiologische Effekte
1-(4-Trimethylsilyloxyphenyl)ethanone has been found to have low toxicity and is relatively safe to handle. In vitro studies have shown that 1-(4-Trimethylsilyloxyphenyl)ethanone does not exhibit cytotoxicity towards human cell lines, and in vivo studies have shown that it does not cause any adverse effects in mice at doses up to 2000 mg/kg.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Trimethylsilyloxyphenyl)ethanone is a useful reagent in organic synthesis due to its trimethylsilyl group, which makes it a good leaving group in nucleophilic substitution or elimination reactions. It is also a versatile building block for the synthesis of various pharmaceuticals. However, 1-(4-Trimethylsilyloxyphenyl)ethanone is relatively expensive and may not be readily available in some laboratories.
Zukünftige Richtungen
There are many future directions for the research and development of 1-(4-Trimethylsilyloxyphenyl)ethanone. One potential area of research is the synthesis of novel pharmaceuticals using 1-(4-Trimethylsilyloxyphenyl)ethanone as a building block. Another area of research is the development of new synthetic methods using 1-(4-Trimethylsilyloxyphenyl)ethanone as a reagent. 1-(4-Trimethylsilyloxyphenyl)ethanone may also have potential applications in material science, such as the synthesis of new polymers or materials with unique properties. Overall, 1-(4-Trimethylsilyloxyphenyl)ethanone is a versatile and useful compound that has many potential applications in scientific research.
Synthesemethoden
1-(4-Trimethylsilyloxyphenyl)ethanone can be synthesized using a Grignard reaction between 4-bromoacetophenone and trimethylsilylmagnesium chloride. The reaction yields 1-(4-Trimethylsilyloxyphenyl)ethanol, which can be oxidized to 1-(4-Trimethylsilyloxyphenyl)ethanone using a mild oxidizing agent such as pyridinium chlorochromate. The overall reaction can be represented as follows:
Wissenschaftliche Forschungsanwendungen
1-(4-Trimethylsilyloxyphenyl)ethanone has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. It is commonly used as a reagent in organic reactions, such as the synthesis of β-keto esters, α,β-unsaturated ketones, and α-hydroxy ketones. 1-(4-Trimethylsilyloxyphenyl)ethanone has also been used in the synthesis of natural products, such as terpenoids and alkaloids.
In medicinal chemistry, 1-(4-Trimethylsilyloxyphenyl)ethanone has been used as a building block for the synthesis of various pharmaceuticals, including anti-cancer agents, anti-inflammatory agents, and anti-viral agents. 1-(4-Trimethylsilyloxyphenyl)ethanone has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Eigenschaften
CAS-Nummer |
18803-29-7 |
|---|---|
Produktname |
1-(4-Trimethylsilyloxyphenyl)ethanone |
Molekularformel |
C11H16O2Si |
Molekulargewicht |
208.33 g/mol |
IUPAC-Name |
1-(4-trimethylsilyloxyphenyl)ethanone |
InChI |
InChI=1S/C11H16O2Si/c1-9(12)10-5-7-11(8-6-10)13-14(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
HVSXQEUGLVLBLR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)O[Si](C)(C)C |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



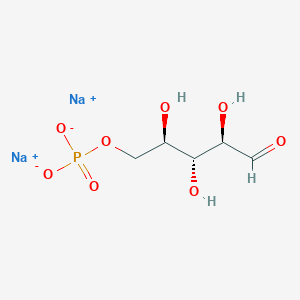
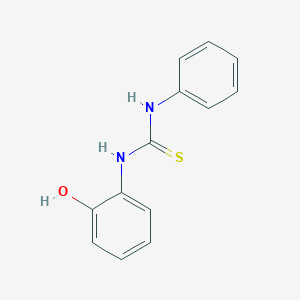
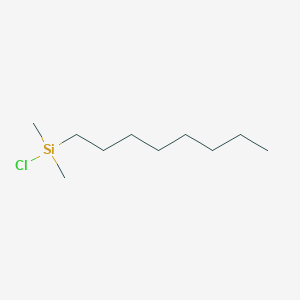
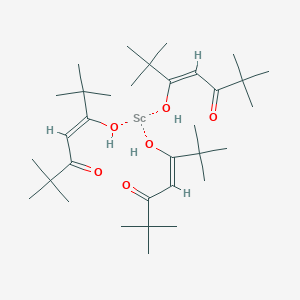
![[2-(Cyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B101615.png)
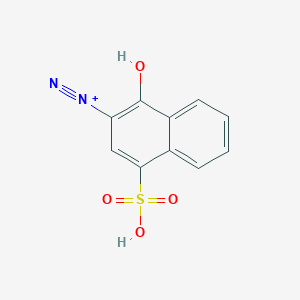
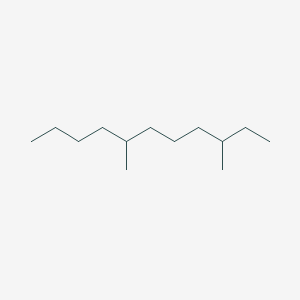
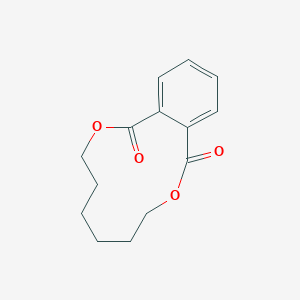
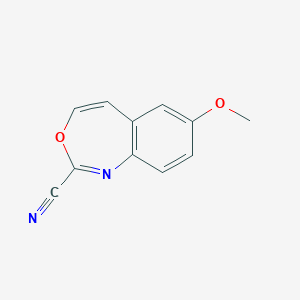
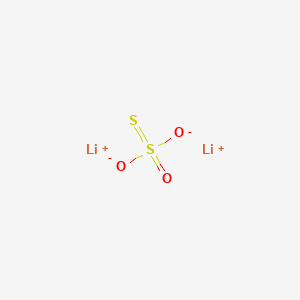
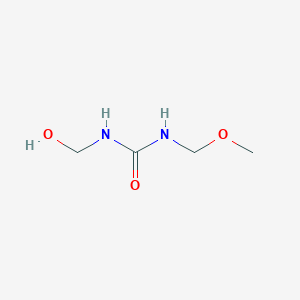
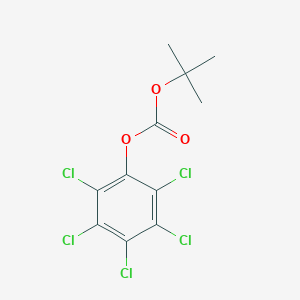
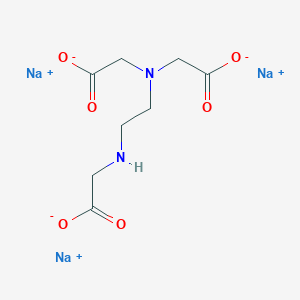
![[1,1'-Biphenyl]-2,2',3,3'-tetrol](/img/structure/B101632.png)